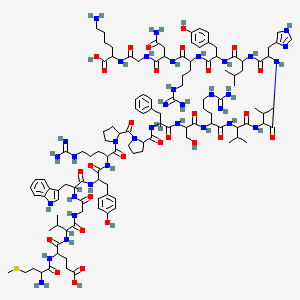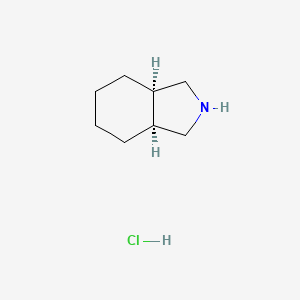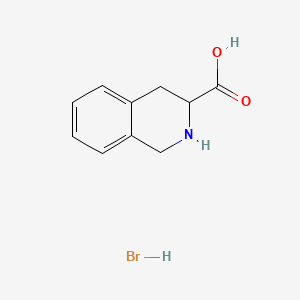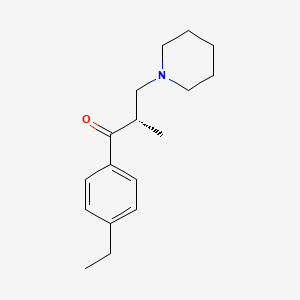
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as acetyloxy, amino, chlorophenyl, and dioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the acetyloxy groups through acetylation reactions. The amino group is introduced via amination reactions, and the chlorophenyl group is incorporated through electrophilic aromatic substitution. The final steps involve the formation of the tetrahydro and dioxo functionalities under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorophenyl and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield benzamide derivatives with additional oxygen functionalities, while reduction can produce hydroxylated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Benzamide derivatives with different substituents.
- Compounds with similar functional groups, such as acetyloxy or chlorophenyl groups.
Uniqueness
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
176378-98-6 |
|---|---|
Molecular Formula |
C22H19ClN4O7 |
Molecular Weight |
486.9 g/mol |
IUPAC Name |
[3-acetyloxy-5-[[6-amino-1-(2-chlorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C22H19ClN4O7/c1-11(28)33-14-8-13(9-15(10-14)34-12(2)29)20(30)25-18-19(24)27(22(32)26(3)21(18)31)17-7-5-4-6-16(17)23/h4-10H,24H2,1-3H3,(H,25,30) |
InChI Key |
YADZJJPCSYXSLQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3Cl)N)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3Cl)N)OC(=O)C |
Synonyms |
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Difluoro-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B575400.png)
![N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide](/img/structure/B575402.png)

![2-[2-[(4-Chloro-2-methylphenoxy)methyl]phenyl]-2-hydroxyacetamide](/img/structure/B575408.png)


![1,3,5,7-Tetrazatricyclo[5.3.1.04,11]undeca-2,4(11),5,8-tetraene](/img/structure/B575418.png)

